2-Bromo-6-cyclohexylpyridine
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Overview
Description
2-Bromo-6-cyclohexylpyridine is an organic compound with the molecular formula C11H14BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclohexyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-cyclohexylpyridine can be synthesized through several methods. One common approach involves the bromination of 6-cyclohexylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-cyclohexylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent like toluene, are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2-amino-6-cyclohexylpyridine or 2-thio-6-cyclohexylpyridine can be formed.
Coupling Products: Biaryl compounds with various functional groups can be synthesized through coupling reactions.
Scientific Research Applications
2-Bromo-6-cyclohexylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclohexylpyridine depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
2-Bromo-6-phenylpyridine: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Chloro-6-cyclohexylpyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-6-cyclohexylpyridine is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct properties compared to other similar compounds .
Properties
CAS No. |
1017781-62-2 |
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Molecular Formula |
C11H14BrN |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-bromo-6-cyclohexylpyridine |
InChI |
InChI=1S/C11H14BrN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |
InChI Key |
JKFSCIIMZPOGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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